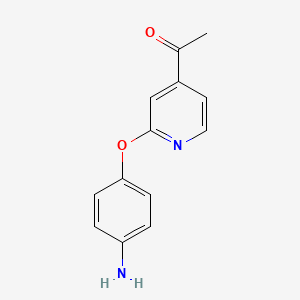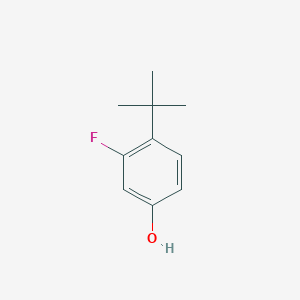
4-Tert-butyl-3-fluorophenol
説明
4-Tert-butyl-3-fluorophenol is an organic compound with the formula C10H13FO . It is a derivative of phenol, with a tert-butyl group attached to the 4th carbon and a fluorine atom attached to the 3rd carbon . It is a white solid with a distinct phenolic odor .
Synthesis Analysis
The synthesis of fluorophenol derivatives, including 4-Tert-butyl-3-fluorophenol, has been described in the literature . The process involves starting from tert-butylphenol derivatives and using fluorinating reagents. The tert-butylfluorophenol derivatives are then treated with an aluminum chloride catalyst in toluene to afford the fluorophenol derivatives .Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-3-fluorophenol is represented by the InChI code1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . Chemical Reactions Analysis
In terms of chemical reactions, 4-Tert-butyl-3-fluorophenol can participate in aromatic alkylation reactions . For example, it can undergo a reaction with di-tert-butylperoxide in the presence of iron(III) and HCl catalysts to yield 2,4-di-tert-butylphenol .Physical And Chemical Properties Analysis
4-Tert-butyl-3-fluorophenol has a molecular weight of 168.21 . It is a white solid with a distinct phenolic odor .科学的研究の応用
Synthesis Advancements
4-Tert-butyl-3-fluorophenol has been studied for its potential in various synthetic pathways. For instance, the transformation of 4-tert-butylphenols into 4-fluorophenols under oxidative conditions has been explored, highlighting a method to obtain 4-fluorophenols through a two-step procedure involving oxidative fluorination followed by acid-catalyzed aromatization. This process, although yielding modest results in certain cases, represents a valuable approach to fluorophenol synthesis from readily available precursors (Bienvenu et al., 2002).
Electrochemical Oxidative Fluorination
Electrochemical methods have also been employed to achieve the oxidative fluorination of phenols, including derivatives of 4-tert-butylphenol. Anodic fluorination, for example, has successfully produced difluoro derivatives, which could be further reduced to yield 4-fluoro-2,6-di-tert-butylphenol. Such electrochemical approaches offer insights into the mechanisms of oxidative fluorination and potential pathways for synthesizing fluorinated phenols (Sawaguchi et al., 2001).
Radiochemical Synthesis
In the realm of radiochemistry, 4-tert-butyl-3-fluorophenol has been utilized as a precursor for [18F]4-fluorophenols. This involves a one-pot protocol where O-unprotected 4-tert-butyl phenols are subjected to phenol umpolung under oxidative conditions followed by nucleophilic fluorination with [18F]fluoride. This method is particularly significant for its application in medical imaging and diagnostic studies, demonstrating the compound's utility in creating radiolabeled phenols for PET imaging (Gao et al., 2012).
Environmental and Material Science Applications
The compound has found applications in environmental science and materials research as well. For instance, its derivatives have been investigated for their antioxidative properties in lipid protection during chromatography, which could have implications for analytical methodologies in biochemistry and environmental analysis (Wren & Szczepanowksa, 1964).
Furthermore, 4-tert-butyl-3-fluorophenol-based compounds have been synthesized for potential use in advanced materials, such as rare-earth metal compounds with interesting magnetic properties. These compounds could have applications in data storage, magnetic sensors, and other technological innovations (Yadav et al., 2015).
将来の方向性
While there is limited information on the future directions of research involving 4-Tert-butyl-3-fluorophenol, the compound’s potential for synthesis of fluorophenol derivatives and participation in aromatic alkylation reactions suggest that it could be of interest in the development of new synthetic methodologies and materials.
特性
IUPAC Name |
4-tert-butyl-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFDOQQOAVOIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-fluorophenol | |
CAS RN |
886842-69-9 | |
| Record name | 4-tert-butyl-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)
![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)
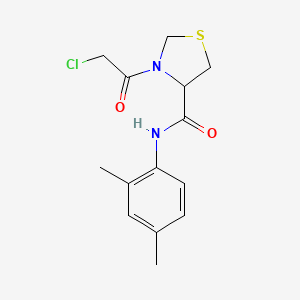
![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)
![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)
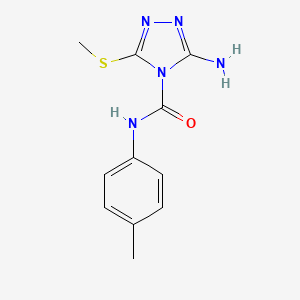
![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)
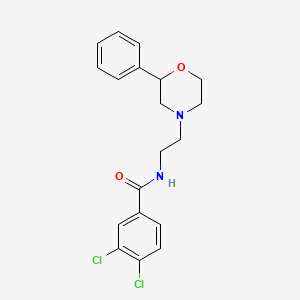
![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)
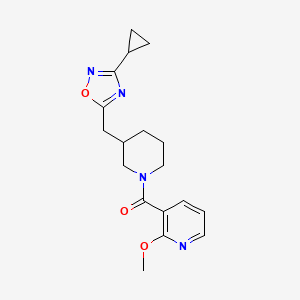
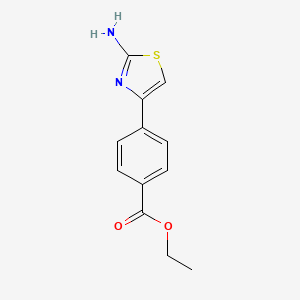
![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)
